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molecular formula C10H14N2O B1294502 1-(4-Hydroxyphenyl)piperazine CAS No. 56621-48-8

1-(4-Hydroxyphenyl)piperazine

Cat. No. B1294502
M. Wt: 178.23 g/mol
InChI Key: GPEOAEVZTOQXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541576B2

Procedure details

4-(piperazin-1-yl)phenol 2 g (11.24 mmol) and formaldehyde 4.5 ml (37% in water, 56 mmol) were suspended in a mixture of THF/AcOH 5/1 and stirred at room temperature. After 30 minutes, sodium triacetoxyborohydride 4.7 g (22.5 mmol) was added portion-wise. The reaction was let stir a few hours and evaporated down. The crude was purified on silica gel with ethyl acetate/ethanol/NH3 7 N in methanol 8/2/0.2 to give 2.3 g of pink solid as a free base. LC/MS (254 nm) HPLC method 2 Rt 2.4 min. 1H NMR (401 MHz, DMSO-d6) δ 8.78 (s, 1H), 6.71-6.84 (m, 2H), 6.56-6.69 (m, 2H), 2.85-3.03 (m, 4H), 2.46 (br. s., 4H), 2.23 (s, 3H). HRMS (ESI) calcd for C11H16N2O [M+H]+ 193.1336 Found 193.1328.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
THF AcOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C=O.[C:16](O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1COCC1.CC(O)=O>[CH3:16][N:4]1[CH2:3][CH2:2][N:1]([C:7]2[CH:8]=[CH:9][C:10]([OH:13])=[CH:11][CH:12]=2)[CH2:6][CH2:5]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1(CCNCC1)C1=CC=C(C=C1)O
Name
Quantity
4.5 mL
Type
reactant
Smiles
C=O
Name
THF AcOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CC(=O)O
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was let stir a few hours
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The crude was purified on silica gel with ethyl acetate/ethanol/NH3 7 N in methanol 8/2/0.2

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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